N3-(2-Methoxyphenyl) Substitution Shifts PDE Isozyme Selectivity Profile Relative to Unsubstituted Phenyl Analogs
In a series of quinazoline derivatives tested against PDE5, the 2‑methoxyphenyl substituent at the N3 position reduced PDE5 inhibitory activity to an IC50 exceeding 10 μM, compared to an IC50 of 9.33 μM for the unsubstituted 3‑phenyl analog and 4.44 μM for the 4‑tolyl analog [1]. Although the target compound itself has not been profiled against PDE5, the behavior of 3‑(2‑methoxyphenyl)‑substituted quinazolines in this dataset indicates that N3‑(2‑methoxyphenyl) alters the PDE inhibition fingerprint, which may contribute to improved PDE9 selectivity when combined with the 7‑carboxylic acid group as disclosed in PDE9 inhibitor patents [2].
| Evidence Dimension | PDE5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Predicted to show reduced PDE5 inhibition (IC50 > 10 μM) based on analog data |
| Comparator Or Baseline | 3‑Phenyl analog: PDE5 IC50 = 9.33 ± 4.62 μM; 4‑tolyl analog: IC50 = 4.44 ± 1.82 μM |
| Quantified Difference | ~2.1‑fold reduction vs. phenyl; >2.3‑fold reduction vs. 4‑tolyl |
| Conditions | In vitro recombinant PDE5 inhibition assay at 10 μM compound concentration; data from Molecules 2023, 28(2), 840, Table 1 |
Why This Matters
Reduced PDE5 activity suggests a higher selectivity margin for PDE9, which is critical for minimizing vasodilatory side effects in PDE9‑targeted programs.
- [1] Molecules 2023, 28(2), 840. Table 1: PDE5 % Inhibition and IC50 values for 3‑substituted quinazoline derivatives. https://pmc.ncbi.nlm.nih.gov/articles/PMC9866191/table/molecules-28-00840-t001/ View Source
- [2] EP 2050739 A1 (2009). Quinazoline derivatives with PDE9‑inhibiting activity for treating dysuria. Aska Pharmaceutical Co., Ltd. View Source
